molecular formula C7H8O4 B2917522 Dimethyl cycloprop-2-ene-1,1-dicarboxylate CAS No. 102127-47-9

Dimethyl cycloprop-2-ene-1,1-dicarboxylate

Cat. No.: B2917522
CAS No.: 102127-47-9
M. Wt: 156.137
InChI Key: CLDZRXICMRURBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl cycloprop-2-ene-1,1-dicarboxylate is an organic compound with the molecular formula C7H8O4. It is a colorless liquid with a fruity odor. This compound is of interest due to its unique structure, which includes a cyclopropene ring and two ester groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl cycloprop-2-ene-1,1-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of dimethyl malonate with 1,2-dibromoethane in the presence of a strong base, such as sodium ethoxide. The reaction proceeds through a cyclization process, forming the cyclopropene ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Dimethyl cycloprop-2-ene-1,1-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Dimethyl cycloprop-2-ene-1,1-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropene derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of dimethyl cycloprop-2-ene-1,1-dicarboxylate involves its interaction with various molecular targets. The cyclopropene ring is highly strained, making it reactive towards nucleophiles and electrophiles. This reactivity allows it to participate in a wide range of chemical reactions, forming stable products through ring-opening or substitution processes .

Comparison with Similar Compounds

Similar Compounds

    Diethyl cyclopropane-1,1-dicarboxylate: Similar structure but with ethyl ester groups instead of methyl.

    Cyclopropane-1,1-dicarboxylic acid: Lacks the ester groups, making it less reactive in certain reactions.

Uniqueness

Dimethyl cycloprop-2-ene-1,1-dicarboxylate is unique due to its combination of a cyclopropene ring and two ester groups, which confer high reactivity and versatility in chemical synthesis. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

dimethyl cycloprop-2-ene-1,1-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c1-10-5(8)7(3-4-7)6(9)11-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDZRXICMRURBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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